(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic compound with a unique structure that combines imidazole, thiazole, and benzylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(pentyloxy)benzaldehyde with 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of benzylidene alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[4-(methoxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- (2Z)-2-[4-(ethoxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
Uniqueness
Compared to similar compounds, (2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one exhibits unique properties due to the presence of the pentyloxy group. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C29H26N2O2S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(2Z)-2-[(4-pentoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C29H26N2O2S/c1-2-3-10-19-33-24-17-15-21(16-18-24)20-25-28(32)31-27(23-13-8-5-9-14-23)26(30-29(31)34-25)22-11-6-4-7-12-22/h4-9,11-18,20H,2-3,10,19H2,1H3/b25-20- |
InChI Key |
JMXBGSSGJLCIMX-QQTULTPQSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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